

An In-depth Technical Guide to the Physicochemical Properties of gamma-Himachalene

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Compound of Interest

Compound Name: *gamma-HIMACHALENE*

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Introduction

Gamma-himachalene (γ -himachalene) is a naturally occurring bicyclic sesquiterpene hydrocarbon.^[1] As an isomer of himachalene, it is a significant constituent of the essential oils of various plants, notably conifers such as *Cedrus atlantica*.^{[1][2]} This document provides a comprehensive overview of the core physicochemical properties of **gamma-himachalene**, outlines relevant experimental methodologies for its characterization, and presents visual workflows pertinent to its study.

Physicochemical Data of gamma-Himachalene

The following table summarizes the key physicochemical properties of **gamma-himachalene**, compiled from various chemical databases.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₂₄	[1][2][3][4][5][6]
Molecular Weight	204.35 g/mol	[1][2][3][4]
CAS Number	53111-25-4	[2][3][4][7][8]
IUPAC Name	3,5,5,9-tetramethyl- 2,4a,5,6,7,9a-hexahydro-1H- benzo[8]annulene	[7]
Boiling Point	267.00 to 268.00 °C at 760.00 mm Hg	[3][4][8]
Water Solubility	0.0085 g/L (ALOGPS prediction) 0.05849 mg/L @ 25 °C (estimated)	[4][7][8]
logP (Octanol/Water)	5.57 (ALOGPS prediction) 4.46 (ChemAxon) 6.478 (estimated)	[4][7][8]
Optical Rotation	[α] ₂₄ /D -9 (c, 0.24 in CHCl ₃)	[7]
Refractivity	68.52 m ³ ·mol ⁻¹ (ChemAxon)	[7]
Polarizability	26.01 Å ³ (ChemAxon)	[7]
Flash Point	220.00 °F (104.44 °C) (TCC)	[8]
Vapor Pressure	0.013000 mmHg @ 25.00 °C (estimated)	[8]

Experimental Protocols

The characterization of **gamma-himachalene** relies on a suite of standard analytical techniques in organic chemistry. Below are outlines of the principal methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the identification and quantification of volatile compounds like **gamma-himachalene** within complex mixtures such as essential oils.[2]

Methodology:

- **Sample Preparation:** The essential oil or a solution of the isolated compound in a volatile solvent is prepared.
- **Injection:** A small volume of the sample is injected into the GC inlet, where it is vaporized.
- **Separation:** The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their boiling points and affinity for the column's stationary phase. The temperature of the column is typically programmed to increase over time to facilitate the elution of compounds.
- **Ionization:** As compounds elute from the column, they enter the mass spectrometer's ion source (commonly using electron ionization, EI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection and Identification:** A detector records the abundance of each ion. The resulting mass spectrum, which shows the fragmentation pattern of the molecule, is compared against spectral libraries (e.g., NIST) for identification.[3][6] The retention time from the GC also serves as an identifying characteristic.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3]

Methodology:

- **Sample Preparation:** A purified sample of **gamma-himachalene** is dissolved in a deuterated solvent (e.g., CDCl_3).
- **Data Acquisition:** The sample is placed in a high-field magnet of an NMR spectrometer. ^1H NMR, ^{13}C NMR, and various 2D NMR experiments (like COSY, HSQC, HMBC) are

performed.

- ^1H NMR: Provides information about the different types of protons and their neighboring protons.
- ^{13}C NMR: Shows the different types of carbon atoms in the molecule.[3]
- DEPT (Distortionless Enhancement by Polarization Transfer): Helps distinguish between CH , CH_2 , and CH_3 groups.
- 2D NMR: Experiments like HSQC and HMBC are used to establish connectivity between protons and carbons, confirming the overall structure.[9]
- Spectral Analysis: The chemical shifts, coupling constants, and correlations from these spectra are analyzed to assemble the complete molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths.

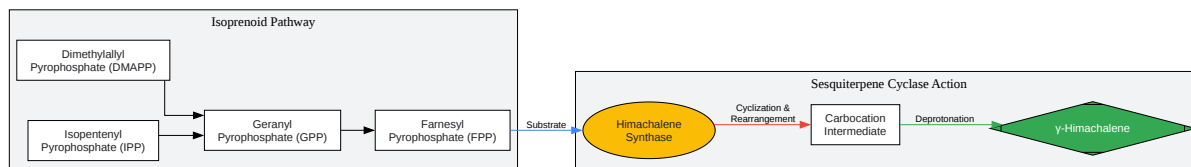
Methodology:

- Sample Preparation: The sample can be analyzed as a thin film between salt plates (for oils), as a solution in a suitable solvent, or in the vapor phase.
- Analysis: The sample is exposed to infrared radiation, and the instrument records the wavelengths at which absorption occurs.
- Interpretation: The resulting spectrum is a plot of transmittance versus wavenumber. Specific absorption bands indicate the presence of particular bond types (e.g., C-H , C=C).

Visualizations

Biosynthesis of gamma-Himachalene

The biosynthesis of sesquiterpenes like **gamma-himachalene** originates from the isoprenoid pathway. The key precursor, farnesyl pyrophosphate (FPP), undergoes a series of enzymatic cyclizations and rearrangements to form the characteristic himachalene skeleton.[2]

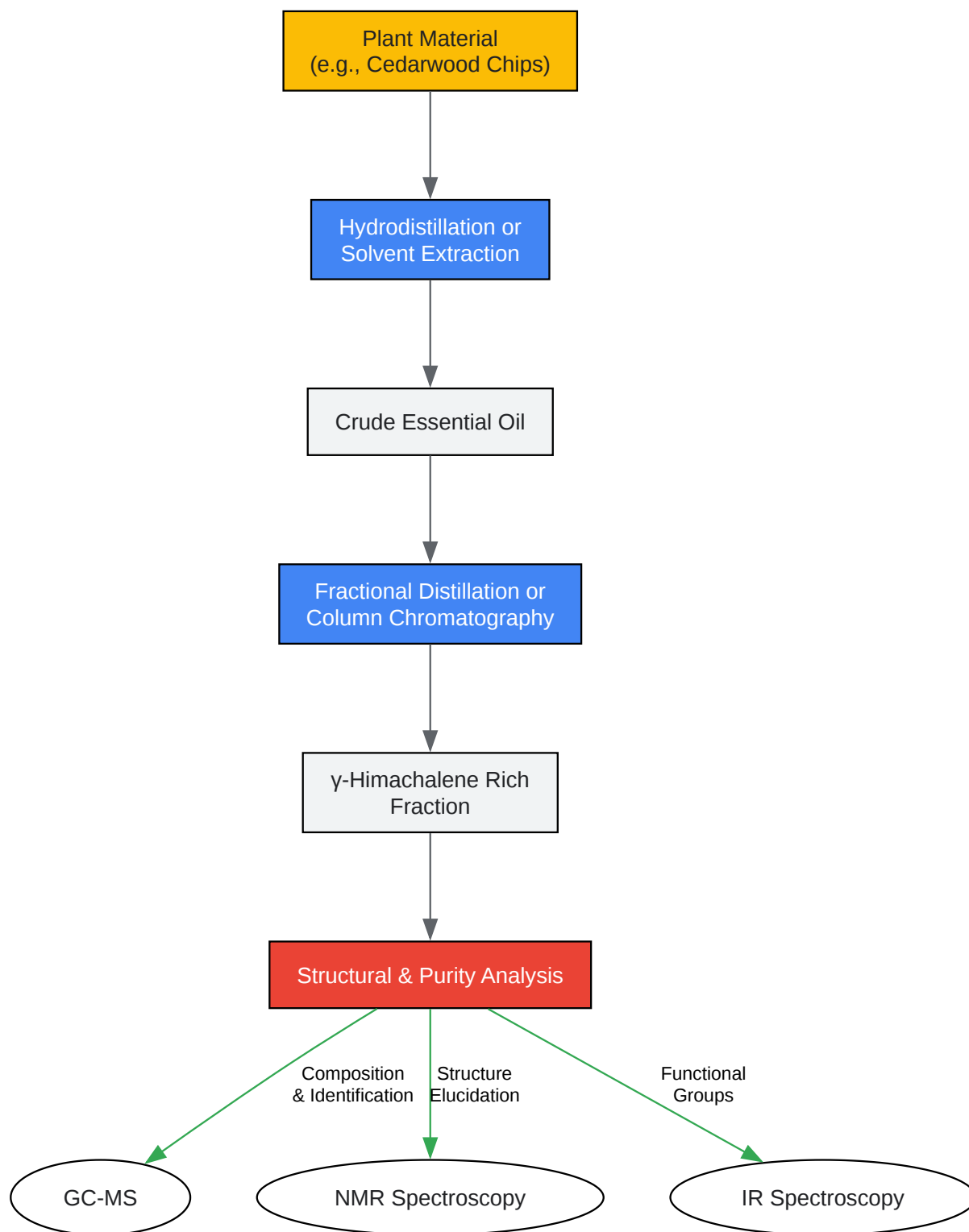


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Caption: Biosynthetic pathway of **gamma-himachalene** from isoprenoid precursors.

Experimental Workflow: Extraction and Analysis

The process of studying **gamma-himachalene** from a natural source, such as cedarwood, involves several key stages from raw material to purified compound analysis.



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Caption: Workflow for the extraction and analysis of **gamma-himachalene**.

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